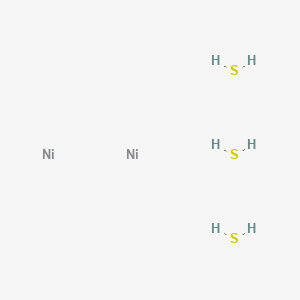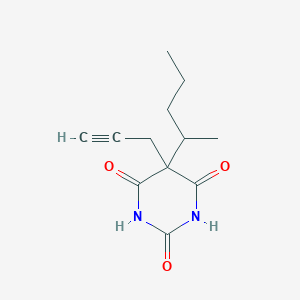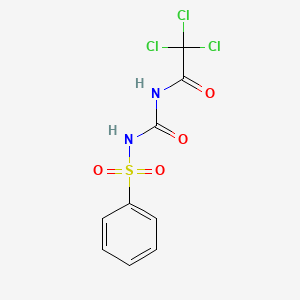
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- is a complex organic compound that combines the functional groups of urea, phenylsulfonyl, and trichloroacetyl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- typically involves the reaction of phenylsulfonyl chloride with trichloroacetic acid in the presence of a base, followed by the addition of urea. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the complex structure.
Substitution: The phenylsulfonyl and trichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler amines or alcohols.
Applications De Recherche Scientifique
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phenylsulfonyl and trichloroacetyl groups can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The urea moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, 1-(phenylsulfonyl)-3-(chloroacetyl)-: Similar structure but with a chloroacetyl group instead of trichloroacetyl.
Thiourea, 1-(phenylsulfonyl)-3-(trichloroacetyl)-: Contains a thiourea group instead of urea.
Urea, 1-(phenylsulfonyl)-3-(acetyl)-: Features an acetyl group instead of trichloroacetyl.
Uniqueness
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
18355-25-4 |
|---|---|
Formule moléculaire |
C9H7Cl3N2O4S |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
N-(benzenesulfonylcarbamoyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C9H7Cl3N2O4S/c10-9(11,12)7(15)13-8(16)14-19(17,18)6-4-2-1-3-5-6/h1-5H,(H2,13,14,15,16) |
Clé InChI |
QKCCAZCOKNGFCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)

![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)
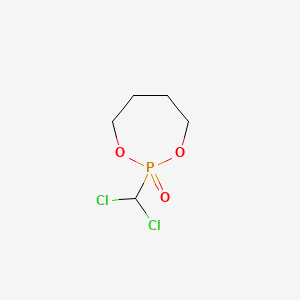
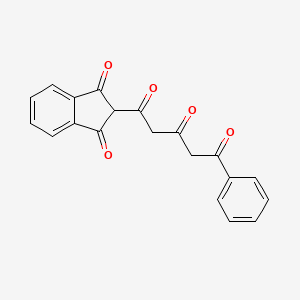


![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
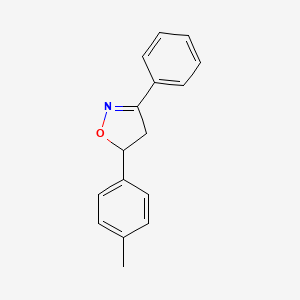

![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
